- CF3CO2ZnEt-mediated highly regioselective rearrangement of bromohydrins to aldehydes, Tetrahedron Letters, 2011, 52(45), 5968-5971

Cas no 947-91-1 (Diphenylacetaldehyde (>80%))

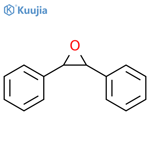

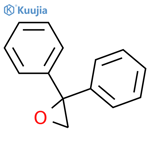

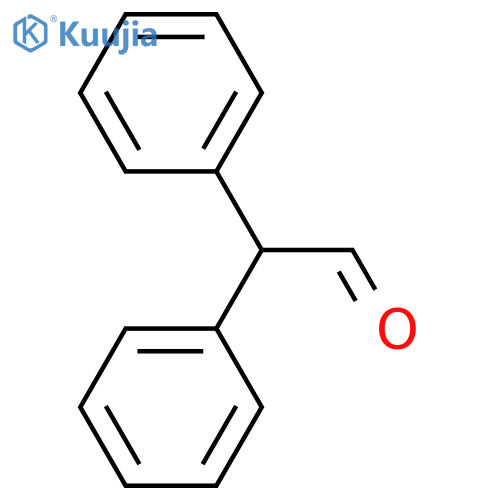

Diphenylacetaldehyde (>80%) structure

Nom du produit:Diphenylacetaldehyde (>80%)

Numéro CAS:947-91-1

Le MF:C14H12O

Mégawatts:196.244483947754

MDL:MFCD00006972

CID:94229

PubChem ID:13696

Diphenylacetaldehyde (>80%) Propriétés chimiques et physiques

Nom et identifiant

-

- 2,2-Diphenylacetaldehyde

- Acetaldehyde, 2,2-diphenyl-

- Diphenylacetaldehyde

- Acetaldehyde, diphenyl-

- Diphenylketen

- DIPHENYL-ACETALDEHYDE

- alpha-Phenylbenzeneacetaldehyde

- Benzeneacetaldehyde, .alpha.-phenyl-

- HLLGFGBLKOIZOM-UHFFFAOYSA-N

- Diphenylethanal

- Diphenyl-acetaldehyd

- diphenylacetoaldehyde

- WLN: VHYR&R

- 2,2-diphenyl-acetaldehyde

- Diphenylacetaldehyde, 97%

- 2-Phenyl-benzeneacetaldehyde

- DT

- Acetaldehyde, diphenyl- (6CI, 7CI, 8CI)

- α-Phenylbenzeneacetaldehyde (ACI)

- 2,2-Bisphenyl acetaldehyde

- 2,2-Diphenylethanal

- NSC 21645

- α,α-Diphenylacetaldehyde

- AKOS001043900

- Diphenylacetaldehyde (>80%)

- DTXSID80241575

- NSC21645

- SY051214

- J-640468

- MFCD00006972

- UNII-GMF2B8R7DD

- BRN 1424292

- Benzeneacetaldehyde, alpha-phenyl-

- J-800292

- 4-07-00-01400 (Beilstein Handbook Reference)

- DS-14725

- Z56899117

- NSC-21645

- EN300-17215

- CHEMBL4460620

- GMF2B8R7DD

- EINECS 213-433-7

- SCHEMBL193931

- D2492

- DPAA cpd

- 947-91-1

- DTXCID10164066

- AI3-20753

- NS00040419

- N-[(4-Aminophenyl)carbamothioyl]-4-(2-methyl-2-propanyl)benzamide

- BENZENEACETALDEHYDE, ?-PHENYL-

-

- MDL: MFCD00006972

- Piscine à noyau: 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H

- La clé Inchi: HLLGFGBLKOIZOM-UHFFFAOYSA-N

- Sourire: O=CC(C1C=CC=CC=1)C1C=CC=CC=1

- BRN: 1424292

Propriétés calculées

- Qualité précise: 196.08900

- Masse isotopique unique: 196.089

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 3

- Complexité: 170

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 17.1

- Charge de surface: 0

- Le xlogp3: 3

- Nombre d'tautomères: 2

Propriétés expérimentales

- Couleur / forme: Pas encore déterminé

- Dense: 1.106 g/mL at 25 °C(lit.)

- Point d'ébullition: 175°C/14mmHg(lit.)

- Point d'éclair: Degrés Fahrenheit: 235.4°f

Degrés Celsius: 113 ° C - Indice de réfraction: n20/D 1.589(lit.)

- Le PSA: 17.07000

- Le LogP: 3.01740

- Solubilité: Pas encore déterminé

Diphenylacetaldehyde (>80%) Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315;H319;H335

- Déclaration d'avertissement: P280;P302+P352;P305+P351+P338;P261

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Instructions de sécurité: S23-S24/25

- Carte FOCA taille f:10

- RTECS:AB2827500

-

Identification des marchandises dangereuses:

- Conditions de stockage:-20 °C

Diphenylacetaldehyde (>80%) PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-100g |

Diphenylacetaldehyde |

947-91-1 | 98% | 100g |

¥3484.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2492-5G |

Diphenylacetaldehyde |

947-91-1 | >95.0%(GC) | 5g |

¥390.00 | 2024-04-15 | |

| Enamine | EN300-17215-50.0g |

2,2-diphenylacetaldehyde |

947-91-1 | 90% | 50g |

$743.0 | 2023-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-1g |

Diphenylacetaldehyde |

947-91-1 | 98% | 1g |

¥83.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110980-5g |

Diphenylacetaldehyde |

947-91-1 | 98% | 5g |

¥276.00 | 2024-04-24 | |

| Enamine | EN300-17215-1.0g |

2,2-diphenylacetaldehyde |

947-91-1 | 90% | 1g |

$27.0 | 2023-05-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-255114-5g |

Diphenylacetaldehyde, |

947-91-1 | 5g |

¥564.00 | 2023-09-05 | ||

| Apollo Scientific | OR59843-5g |

Diphenylacetaldehyde |

947-91-1 | 97% | 5g |

£39.00 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML052-5g |

Diphenylacetaldehyde (>80%) |

947-91-1 | 95+% | 5g |

¥545.0 | 2022-06-10 | |

| Chemenu | CM255953-25g |

2,2-Diphenylacetaldehyde |

947-91-1 | 95% | 25g |

$203 | 2021-06-16 |

Diphenylacetaldehyde (>80%) Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid , Diethylzinc Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 10 min, 0 °C

1.2 0 °C; 10 min, 0 °C

Référence

Synthetic Routes 2

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: Acetonitrile

1.2 Reagents: Styrene

1.2 Reagents: Styrene

Référence

- Zinc-promoted reactions. Part 11. Ionic reactions and single electron transfers in the Zn/TMSCI reduction of benzaldehyde, Main Group Metal Chemistry, 1999, 22(2), 89-94

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ; 5 min, rt

Référence

- Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes, ChemistrySelect, 2022, 7(9),

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran

Référence

- Exceptionally facile reduction of carboxylic acid salts to aldehydes by 9-borabicyclo[3.3.1]nonane, Heterocycles, 1988, 27(7), 1595-8

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ; 45 min, rt

Référence

- Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones, Synlett, 2004, (14), 2633-2635

Synthetic Routes 7

Conditions de réaction

1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ; 23 °C; 24 h, 100 °C

Référence

- An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides, Chemical Communications (Cambridge, 2014, 50(73), 10592-10595

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: (T-4)-Bromohydro[1,1′-thiobis[methane]](1,1,2-trimethylpropyl)boron Solvents: Dichloromethane

Référence

- Facile reduction of saturated and unsaturated carboxylic acids and their salts to aldehydes by thexylbromoborane-dimethyl sulfide, Journal of Organic Chemistry, 1987, 52(22), 5030-2

Synthetic Routes 9

Conditions de réaction

1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d , Water ; 18 h, 60 °C

Référence

- Efficient epoxide isomerization within a self-assembled hexameric organic capsule, RSC Advances, 2016, 6(87), 83505-83509

Synthetic Routes 10

Conditions de réaction

1.1 Catalysts: Aluminum, methyl[[2,2′-sulfonylbis[6-bromo-4-(1,1-dimethylethyl)phenolato-κO]](2… Solvents: Dichloromethane

Référence

- Synthesis and properties of new types of sulfoxide- or sulfone-bridged Lewis acids, Journal of Heterocyclic Chemistry, 2000, 37(5), 1071-1076

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran

1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran

1.3 Reagents: Water Solvents: Tetrahydrofuran

1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran

1.3 Reagents: Water Solvents: Tetrahydrofuran

Référence

- One-pot conversion of carboxylic acids to aldehydes through treatment of acyloxy-9-borabicyclo[3.3.1]nonanes with lithium 9-boratabicyclo[3.3.1]nonane, Tetrahedron Letters, 1987, 28(39), 4575-8

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Borane Solvents: Tetrahydrofuran

1.2 Reagents: Dimethyl sulfate

1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

1.2 Reagents: Dimethyl sulfate

1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Référence

- Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate, Bulletin of the Korean Chemical Society, 2001, 22(10), 1089-1092

Synthetic Routes 15

Synthetic Routes 16

Conditions de réaction

1.1 Catalysts: Aluminum, (5′-bromo[1,1′:3′,1′′-terphenyl]-2′-olato)dimethyl- Solvents: Dichloromethane

Référence

- A convenient procedure for rearrangement of epoxides by use of dimethylaluminum catalysts, Nippon Kagaku Kaishi, 1993, (7), 893-6

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: Dimethyl sulfate , Borane Solvents: Tetrahydrofuran

1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Référence

- Exceptionally facile conversion of carboxylic acid salts to aldehydes by reductive oxidation with borane and pyridinium chlorochromate, Bulletin of the Korean Chemical Society, 2001, 22(3), 325-326

Diphenylacetaldehyde (>80%) Raw materials

- Benzeneacetic acid, α-phenyl-, lithium salt (9CI)

- trans-Stilbene Oxide

- HYDROBENZOIN

- Oxirane, 2,3-diphenyl-,(2R,3S)-rel-

- Benzeneethanol, β-bromo-α-phenyl-

- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,5-diphenyl-

- 1,1-diphenylethane-1,2-diol

- 2,2-diphenylacetic acid

- 2,2-Diphenyloxirane

- 2,3-diphenyloxirane

- Benzeneacetic acid, a-phenyl-, sodium salt

Diphenylacetaldehyde (>80%) Preparation Products

Diphenylacetaldehyde (>80%) Littérature connexe

-

Susana M. M. Lopes,Joana R. C. Santos,Teresa M. V. D. Pinho e Melo Org. Biomol. Chem. 2021 19 1122

-

Matas Steponaitis,Maria-Grazia La-Placa,?smail Cihan Kaya,Giedre Bubniene,Vygintas Jankauskas,Maryte Daskeviciene,Michele Sessolo,Tadas Malinauskas,Henk J. Bolink,Vytautas Getautis Sustainable Energy Fuels 2020 4 5017

-

Xianghua Zeng,Daqian Xu,Chengxia Miao,Chungu Xia,Wei Sun RSC Adv. 2014 4 46494

-

Mathew W. C. Robinson,A. Matthew Davies,Richard Buckle,Ian Mabbett,Stuart H. Taylor,Andrew E. Graham Org. Biomol. Chem. 2009 7 2559

-

Oriol Salvado,Elena Fernández Chem. Commun. 2021 57 6300

947-91-1 (Diphenylacetaldehyde (>80%)) Produits connexes

- 4395-92-0(2-[4-(propan-2-yl)phenyl]acetaldehyde)

- 93-53-8(2-Phenylpropanal)

- 849021-24-5(2-(3-Methylphenyl)malondialdehyde)

- 1335-44-0(Benzeneacetaldehyde,ar-(1-methylethyl)-)

- 27956-35-0(2-(4-Methylphenyl)malonaldehyde)

- 26591-66-2(2-Phenylmalondialdehyde)

- 1005695-87-3(ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo1,5-apyrimidine-3-carboxylate)

- 2248406-06-4(tert-Butyl 2-amino-6-bromoisonicotinate)

- 1091621-63-4(Loxoprofen L-Methol Ester)

- 1187929-53-8(6-nitro-2,3-dihydro-1h-indole hydrochloride)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:947-91-1)Diphenylacetaldehyde (>80%)

Pureté:99%

Quantité:100g

Prix ($):363.0